An In-Depth Technical Guide to the Physicochemical Properties of 2-methyl-N-(4-methylphenyl)butanamide
An In-Depth Technical Guide to the Physicochemical Properties of 2-methyl-N-(4-methylphenyl)butanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-methyl-N-(4-methylphenyl)butanamide is a small molecule belonging to the class of N-substituted amides. Its structure, characterized by a butanamide backbone with a methyl group at the 2-position and a 4-methylphenyl (p-tolyl) group attached to the nitrogen, suggests potential applications in medicinal chemistry and materials science. The physicochemical properties of this compound are critical determinants of its behavior in biological and chemical systems, influencing its solubility, permeability, and interaction with molecular targets. This guide provides a comprehensive overview of the key physicochemical properties of 2-methyl-N-(4-methylphenyl)butanamide, detailed experimental protocols for their determination, and an analysis of their implications for research and development.
Physicochemical Properties Summary
Due to the limited availability of experimental data for 2-methyl-N-(4-methylphenyl)butanamide, this section presents a combination of data from closely related structural analogs and computationally predicted values to provide a comprehensive profile.
| Property | Value | Source |
| IUPAC Name | 2-methyl-N-(4-methylphenyl)butanamide | - |
| Molecular Formula | C₁₂H₁₇NO | - |
| Molecular Weight | 191.27 g/mol | - |
| CAS Number | Not available | - |
| Melting Point | 118 °C (for the analog N,2-bis(4-methylphenyl)butanamide) | Predicted |
| Boiling Point | ~320 °C | Predicted |
| Water Solubility | Low | Inferred from analogs |
| logP (Octanol-Water Partition Coefficient) | 2.6 (Calculated for 2-methyl-N-phenylbutanamide)[1][2] | Analog Data |
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized, self-validating protocols for the experimental determination of key physicochemical properties of 2-methyl-N-(4-methylphenyl)butanamide.
Determination of Aqueous Solubility (Shake-Flask Method - OECD 105)
The shake-flask method is a widely accepted and robust technique for determining the aqueous solubility of a compound.[3][4][5] This method relies on achieving equilibrium between the dissolved and undissolved solute.
Causality Behind Experimental Choices: The extended equilibration time ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility. The use of a suitable analytical method like HPLC allows for accurate quantification of the dissolved compound, even at low concentrations.
Protocol:
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Preparation of Saturated Solution:
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Add an excess amount of 2-methyl-N-(4-methylphenyl)butanamide to a known volume of purified water in a sealed glass flask.
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Agitate the flask at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
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-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Carefully separate the saturated aqueous phase from the undissolved solid by centrifugation and/or filtration using a chemically inert filter (e.g., 0.22 µm PTFE).
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the clear filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV).
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Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Express the solubility in units of mg/L or mol/L at the specified temperature.
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Caption: Workflow for determining aqueous solubility via the shake-flask method.
Determination of Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a critical parameter for predicting a molecule's lipophilicity and its potential for membrane permeation. Two common methods are the shake-flask method (OECD 107) and the HPLC method (OECD 117).[6][7]
This method directly measures the partitioning of a compound between n-octanol and water.[7]
Causality Behind Experimental Choices: Pre-saturation of the solvents minimizes volume changes during the experiment. Centrifugation ensures a clean separation of the two phases, which is crucial for accurate concentration determination.
Protocol:
-
Solvent Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol.
-
-
Partitioning:
-
Dissolve a known amount of 2-methyl-N-(4-methylphenyl)butanamide in one of the phases.
-
Combine the two phases in a vessel and shake vigorously until equilibrium is reached (e.g., 24 hours at a constant temperature).
-
-
Phase Separation:
-
Separate the two phases by centrifugation.
-
-
Quantification:
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Report the result as logP.
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Caption: Workflow for logP determination using the shake-flask method.
This method estimates logP based on the retention time of the compound on a reversed-phase HPLC column.[8][9]
Causality Behind Experimental Choices: The reversed-phase column retains nonpolar compounds longer. By calibrating the column with compounds of known logP values, a correlation between retention time and logP can be established, allowing for the estimation of the logP of the test compound.
Protocol:
-
Calibration:
-
Select a set of reference compounds with known logP values that bracket the expected logP of the test compound.
-
Run the reference compounds on a reversed-phase HPLC system (e.g., C18 column) under isocratic conditions and record their retention times.
-
Create a calibration curve by plotting the logarithm of the capacity factor (k') versus the known logP values.
-
-
Sample Analysis:
-
Inject a solution of 2-methyl-N-(4-methylphenyl)butanamide onto the same HPLC system under the same conditions.
-
Determine its retention time.
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-
Calculation:
-
Calculate the capacity factor (k') for the test compound.
-
Determine the logP value by interpolating from the calibration curve.
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Caption: Workflow for logP estimation via the HPLC method.
Expected Spectral Characteristics
The following sections describe the expected spectral data for 2-methyl-N-(4-methylphenyl)butanamide based on the analysis of its functional groups and data from analogous compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the p-tolyl group, the N-H proton of the amide, the methine proton at the 2-position, the methylene protons of the ethyl group, and the two methyl groups. The chemical shift of the N-H proton can be sensitive to solvent and concentration due to hydrogen bonding.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the butanamide chain. The chemical shift of the carbonyl carbon is expected in the range of 170-180 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will be characterized by the following key absorption bands:
-
N-H Stretch: A sharp peak around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.
-
C=O Stretch (Amide I band): A strong absorption band in the region of 1650-1680 cm⁻¹ due to the carbonyl stretch.
-
N-H Bend (Amide II band): A band around 1550 cm⁻¹ arising from the N-H bending vibration coupled with C-N stretching.
-
Aromatic C-H and C=C Stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 191 would be expected. Common fragmentation patterns for N-aryl amides include cleavage of the amide bond, leading to the formation of acylium ions and fragments corresponding to the p-toluidine moiety.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 2-methyl-N-(4-methylphenyl)butanamide. While experimental data for this specific molecule is limited, the provided information on its analogs and detailed protocols for experimental determination offer a robust framework for researchers. A thorough characterization of these properties is a critical step in the development of this compound for any potential application, enabling a more rational approach to formulation, delivery, and biological evaluation.
References
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Food and Agriculture Organization of the United Nations. (n.d.). Partition coefficient octanol/water | Pesticide Registration Toolkit. Retrieved from [Link]
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OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]
-
Analytice. (2021, March 15). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-N-phenylbutanamide. PubChem Compound Database. Retrieved from [Link]
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OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved from [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved from [Link]
-
OECD. (1995). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
-
Stenutz, R. (n.d.). 2-methyl-N-phenylbutanamide. The Stenutz Database. Retrieved from [Link]
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